Methyl 4-chloro-3-methoxybut-2-enoate

CAS No.: 85153-60-2

Cat. No.: VC3688077

Molecular Formula: C6H9ClO3

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85153-60-2 |

|---|---|

| Molecular Formula | C6H9ClO3 |

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | methyl (Z)-4-chloro-3-methoxybut-2-enoate |

| Standard InChI | InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3- |

| Standard InChI Key | JNYMRXDQVPIONI-HYXAFXHYSA-N |

| Isomeric SMILES | CO/C(=C\C(=O)OC)/CCl |

| SMILES | COC(=CC(=O)OC)CCl |

| Canonical SMILES | COC(=CC(=O)OC)CCl |

Introduction

Chemical Identity and Structural Characteristics

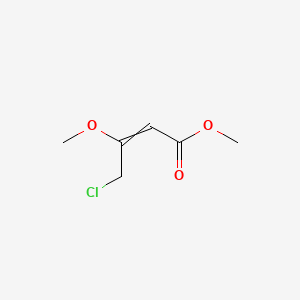

Methyl 4-chloro-3-methoxybut-2-enoate is an unsaturated ester with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . The compound is known by several synonyms, including Methyl (E)-4-chloro-3-methoxy-2-butenoate, which refers specifically to the trans isomer of the compound . The chemical structure features a methoxylated carbon adjacent to a chloromethyl group, both attached to an α,β-unsaturated ester system.

Nomenclature and Registry Information

The compound is registered under two different CAS numbers, indicating potential isomeric variations:

The compound exists in both E (trans) and Z (cis) isomeric forms, which contributes to the observed variations in registry information across different chemical databases . The stereochemistry is defined by the arrangement around the carbon-carbon double bond in the butenoate backbone.

Physical and Chemical Properties

Methyl 4-chloro-3-methoxybut-2-enoate exhibits distinctive physical properties that influence its handling, storage, and application in various chemical processes.

Physical Properties

The compound presents as a clear yellow liquid after melting, with a melting point of approximately 25°C . At room temperature, it may appear as a white to light yellow powder to lump form, depending on storage conditions .

Chemical Characteristics

The chemical reactivity of Methyl 4-chloro-3-methoxybut-2-enoate is primarily defined by the presence of the α,β-unsaturated ester functionality, the methoxy group, and the chloromethyl moiety. The compound is classified as a nucleophilic agent, which influences its behavior in various chemical transformations . The chloromethyl group provides a reactive site for nucleophilic substitution reactions, while the conjugated system can participate in addition reactions.

The compound demonstrates stability under normal conditions but requires storage in a dark place, sealed in dry conditions at room temperature to prevent degradation . This suggests potential sensitivity to light, moisture, or oxygen exposure that could lead to decomposition or isomerization.

Synthesis and Production

The synthesis of Methyl 4-chloro-3-methoxybut-2-enoate involves nucleophilic chemistry and can be accomplished through several routes, with one documented method involving the reaction of chloride, trimethyl, and thionyl iodide .

Synthetic Methodology

The primary synthetic route for producing Methyl 4-chloro-3-methoxybut-2-enoate involves:

-

Reaction of appropriate starting materials (chloride, trimethyl, and thionyl iodide)

-

Extraction of the reaction mixture with methanol

The nucleophilic nature of the compound facilitates its synthesis through relatively straightforward chemical reactions, making it an economically viable intermediate for various chemical applications .

Stereochemical Considerations

The synthesis of Methyl 4-chloro-3-methoxybut-2-enoate can result in the formation of different stereoisomers (E and Z), depending on the reaction conditions and starting materials employed. The stereoselectivity of the synthesis may be influenced by factors such as temperature, solvent, and catalysts.

Research on related unsaturated compounds indicates that acid scavengers such as pyridine can significantly affect the stereochemical outcome of reactions involving similar structures . This suggests that the stereochemistry of Methyl 4-chloro-3-methoxybut-2-enoate might also be controlled by manipulating reaction conditions, particularly the presence of acid scavengers during synthesis.

Applications and Uses

Methyl 4-chloro-3-methoxybut-2-enoate finds applications in various fields, primarily due to its reactive functional groups and unique structural features.

Chemical Research Applications

In the research domain, Methyl 4-chloro-3-methoxybut-2-enoate is of interest for studying:

-

Reaction mechanisms involving unsaturated esters

-

Stereochemical outcomes in nucleophilic substitution reactions

-

The influence of methoxy and chloro substituents on the reactivity of conjugated systems

The compound's structure, with both chloro and methoxy groups, makes it particularly valuable for studying reaction mechanisms, especially in the presence of acid scavengers .

Chemical Reactivity and Mechanistic Studies

The reactivity of Methyl 4-chloro-3-methoxybut-2-enoate and related compounds has been studied in various reaction systems, providing insights into their behavior under different conditions.

Addition Reactions and Regioselectivity

Studies on related compounds demonstrate that unsaturated systems with methoxy and chloro substituents can undergo addition reactions with varying regioselectivity, producing mixtures of Markovnikov and anti-Markovnikov products . The specific regioselectivity observed depends on factors such as:

-

The electronic effects of substituents

-

The presence of acid scavengers

-

Reaction conditions (solvent, temperature, concentration)

These findings suggest potential reaction pathways for Methyl 4-chloro-3-methoxybut-2-enoate, though direct experimental data on this specific compound is limited in the provided sources.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and purity of Methyl 4-chloro-3-methoxybut-2-enoate. While comprehensive spectroscopic data for this specific compound is limited in the provided sources, some related data can offer insights into its expected spectroscopic profile.

Mass Spectrometry

The mass spectrometric fragmentation pattern of related compounds indicates characteristic fragmentations that might be expected for Methyl 4-chloro-3-methoxybut-2-enoate, including:

-

Loss of chlorine (M-Cl)

-

Fragmentation of the ester group

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show distinctive signals for:

-

Methoxy protons (typically around 3.5-3.7 ppm)

-

Ester methyl protons

-

Olefinic protons

The specific chemical shifts and coupling patterns would provide definitive information about the stereochemistry (E or Z) of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume